molecular formula C12H9N3O4 B15218938 3-Nitro-N-(4-nitrophenyl)benzenamine CAS No. 15979-87-0

3-Nitro-N-(4-nitrophenyl)benzenamine

Cat. No.: B15218938
CAS No.: 15979-87-0
M. Wt: 259.22 g/mol
InChI Key: GBRRZYZALUGPSM-UHFFFAOYSA-N
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Description

3-Nitro-N-(4-nitrophenyl)aniline is an organic compound with the molecular formula C12H9N3O4. It is a derivative of aniline, where the amino group is substituted with nitro groups at the 3 and 4 positions on the phenyl rings. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(4-nitrophenyl)aniline typically involves the nitration of N-phenyl-3-nitroaniline. The reaction is carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The process involves the following steps:

  • Dissolution of N-phenyl-3-nitroaniline in concentrated sulfuric acid.
  • Slow addition of concentrated nitric acid to the solution while maintaining a low temperature.
  • Stirring the reaction mixture for a specific period to ensure complete nitration.
  • Quenching the reaction by pouring the mixture into ice-cold water.
  • Isolation and purification of the product by filtration and recrystallization.

Industrial Production Methods

Industrial production of 3-nitro-N-(4-nitrophenyl)aniline follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-N-(4-nitrophenyl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents.

    Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, potassium hydroxide.

    Coupling: Diazonium salts, alkaline conditions.

Major Products Formed

    Reduction: 3-amino-N-(4-aminophenyl)aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Coupling: Azo dyes and pigments.

Scientific Research Applications

3-Nitro-N-(4-nitrophenyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-nitro-N-(4-nitrophenyl)aniline involves its interaction with molecular targets through its nitro and amino groups. These functional groups can participate in various biochemical pathways, including:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    DNA Intercalation: It can intercalate into DNA, affecting replication and transcription processes.

    Redox Reactions: The nitro groups can undergo redox reactions, generating reactive oxygen species that can induce cellular damage.

Comparison with Similar Compounds

Similar Compounds

    4-Nitroaniline: Similar structure but with a single nitro group at the para position.

    3-Nitroaniline: Similar structure with a nitro group at the meta position.

    2-Nitroaniline: Similar structure with a nitro group at the ortho position.

Uniqueness

3-Nitro-N-(4-nitrophenyl)aniline is unique due to the presence of two nitro groups at specific positions on the phenyl rings, which imparts distinct chemical reactivity and biological properties compared to its analogs.

Properties

CAS No.

15979-87-0

Molecular Formula

C12H9N3O4

Molecular Weight

259.22 g/mol

IUPAC Name

3-nitro-N-(4-nitrophenyl)aniline

InChI

InChI=1S/C12H9N3O4/c16-14(17)11-6-4-9(5-7-11)13-10-2-1-3-12(8-10)15(18)19/h1-8,13H

InChI Key

GBRRZYZALUGPSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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